![molecular formula C17H23N3O B4427710 N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
描述
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide, also known as BH3I-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BH3I-1 is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins, which are involved in regulating programmed cell death, or apoptosis.
作用机制
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide works by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins. This results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria, triggering the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential role in neuroprotection, as it can prevent neuronal death in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is its specificity for Bcl-2 family proteins, which minimizes off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has a relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of research is the use of this compound in combination with other therapies, such as immunotherapy or targeted therapies. Additionally, this compound may have applications in other areas of medicine, such as neuroprotection or cardiovascular disease.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting Bcl-2 family proteins, this compound can induce apoptosis in cancer cells, leading to their death. Studies have shown that this compound can enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(13-7-2-1-3-8-13)18-12-6-11-16-19-14-9-4-5-10-15(14)20-16/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGQZBVHWQUICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。